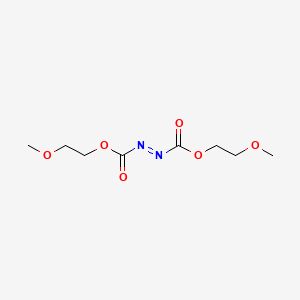

Di-2-methoxyethyl azodicarboxylate

Description

Historical Context and Evolution of Redox Condensation Reagents

The concept of the condensation reaction, a process where two molecules join with the elimination of a small molecule like water, has been a fundamental concept in organic chemistry for over a century. iupac.org A specific type of condensation, the redox condensation, involves both oxidation and reduction processes. wikipedia.org The historical roots of understanding redox reactions trace back to early studies of combustion and oxide formation. britannica.com Scientists like Lavoisier established that combustion involves a chemical combination with oxygen. britannica.com This understanding evolved during the 19th century with the development of electrochemistry, which provided a broader perspective on oxidation as a loss of electrons. britannica.com

In the realm of synthetic organic chemistry, the development of reagents that could facilitate these transformations under mild conditions has been a continuous pursuit. The Mitsunobu reaction, first reported in 1967, represents a significant milestone in this area. chemistryviews.org It utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618), and an azodicarboxylate to achieve the condensation of an alcohol with a pronucleophile. chemistryviews.orgnih.gov This reaction is a prime example of an oxidation-reduction condensation. rsc.org

Significance of the Mitsunobu Reaction in Stereoselective Transformations

The Mitsunobu reaction has become an indispensable tool in organic synthesis due to its remarkable stereoselectivity. nih.govresearchgate.net A key feature of this reaction is the inversion of stereochemistry at a chiral alcohol's stereocenter. tutorchase.comchemistrysteps.com This occurs because the reaction proceeds through an SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group, resulting in a predictable and clean inversion of the stereochemical configuration. tutorchase.comchemistrysteps.com This level of control is crucial in the synthesis of complex molecules like natural products, where specific stereoisomers are often required for biological activity. nih.gov

The reaction's versatility is another significant aspect. It allows for the formation of various chemical bonds, including carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, by employing a wide range of nucleophiles such as carboxylic acids, imides, and thiols. nih.gov This broad applicability has made the Mitsunobu reaction a frequently used method for the synthesis of pharmaceuticals and other biologically active compounds. nih.govresearchgate.net

Challenges Associated with Conventional Azodicarboxylates (e.g., Diethyl Azodicarboxylate, Diisopropyl Azodicarboxylate) in Synthetic Operations

Despite its widespread use, the classical Mitsunobu reaction presents several challenges, primarily related to the conventional azodicarboxylates used, namely diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD). chemistryviews.orgoup.com A major drawback is the formation of hydrazine (B178648) dicarboxylate byproducts (diethyl or diisopropyl hydrazinedicarboxylate) which are often difficult to separate from the desired product. oup.com This typically necessitates laborious purification techniques like column chromatography, which can be time-consuming and costly. oup.com

| Compound | Common Abbreviation | Key Challenges in Mitsunobu Reaction |

| Diethyl azodicarboxylate | DEAD | Toxic, potential explosion hazard, byproduct difficult to remove. chemistryviews.orgoup.com |

| Diisopropyl azodicarboxylate | DIAD | Byproduct is difficult to separate from the reaction product. oup.com |

Di-2-methoxyethyl Azodicarboxylate (DMEAD): A Superior Alternative

In the quest for a more user-friendly Mitsunobu reagent, this compound (DMEAD) has emerged as a promising alternative. oup.comoup.com

Physicochemical Properties of this compound

DMEAD is a crystalline solid, which offers handling advantages over the liquid reagents DEAD and DIAD. rsc.orgsigmaaldrich.com Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 940868-64-4 sigmaaldrich.combiosynth.com |

| Molecular Formula | C8H14N2O6 sigmaaldrich.combiosynth.com |

| Molecular Weight | 234.21 g/mol sigmaaldrich.combiosynth.com |

| Appearance | Crystals sigmaaldrich.com |

| Boiling Point | 322.9 °C biosynth.com |

| Flash Point | 143.5 °C biosynth.com |

| Storage Temperature | 2-8°C sigmaaldrich.combiosynth.com |

Preparation of this compound

The synthesis of DMEAD is a two-step process. The first step involves the reaction of 2-methoxyethyl chloroformate with hydrazine hydrate (B1144303) to produce di-2-methoxyethyl hydrazinedicarboxylate. oup.com This intermediate is then oxidized to yield DMEAD. oup.com A reported method for this oxidation uses N-bromosuccinimide (NBS). ucsb.edu

This compound as a Mitsunobu Reagent

Enhanced Reactivity and Broad Substrate Scope

DMEAD has demonstrated reactivity comparable to that of conventional reagents like DEAD and DIAD across a variety of substrates in the Mitsunobu reaction. toyobo-mc.jp It has been successfully employed in the synthesis of various esters and other compounds. nih.govoup.com

Facilitated Product Purification through Water-Soluble Byproducts

The most significant advantage of using DMEAD lies in the properties of its corresponding byproduct, di-2-methoxyethyl hydrazinedicarboxylate. oup.comoup.com The presence of the 2-methoxyethyl groups imparts high water solubility to this byproduct. oup.com This allows for its easy removal from the reaction mixture through simple aqueous extraction, a major improvement over the chromatographic separation required for the byproducts of DEAD and DIAD. oup.com This simplified workup procedure can lead to a reduction in the amount of silica (B1680970) gel needed for purification by more than half. oup.com

Application in the Total Synthesis of Complex Molecules

The practical benefits of DMEAD have been demonstrated in the total synthesis of complex natural products. For instance, it has been utilized in the synthesis of parvistemonine and the kedarcidin (B1177363) chromophore, highlighting its utility in demanding synthetic sequences.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl (NE)-N-(2-methoxyethoxycarbonylimino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHKJMVOHWKSLJ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)N=NC(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOC(=O)/N=N/C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201044904 | |

| Record name | Bis(2-methoxyethyl) diazene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940868-64-4 | |

| Record name | Bis(2-methoxyethyl) diazene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201044904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methoxyethyl) Azodicarboxylate (This product is only available for selling domestically in Japan) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Characterization of Di 2 Methoxyethyl Azodicarboxylate Dmead

Convergent and Linear Synthetic Strategies for Di-2-methoxyethyl Azodicarboxylate Preparation

The synthesis of DMEAD is primarily achieved through a well-established linear, two-step process. This method begins with the formation of a hydrazine (B178648) dicarboxylate intermediate, which is subsequently oxidized to the final azodicarboxylate product.

A canonical two-step synthesis starts with the reaction of 2-methoxyethyl chloroformate and hydrazine hydrate (B1144303). In the first step, these reactants are combined in a suitable solvent, such as ethanol (B145695) or anhydrous tetrahydrofuran (B95107) (THF), to produce di-2-methoxyethyl hydrazinedicarboxylate. oup.com This intermediate precipitates as a white solid and can be isolated in high yield. The second step involves the oxidation of the hydrazinedicarboxylate intermediate. Common oxidizing agents for this transformation include bromine, N-bromosuccinimide, or hydrogen peroxide in an acidic medium. google.com This oxidation converts the hydrazine single bond to an azo double bond, yielding DMEAD as a crystalline solid.

Alternative, more convergent strategies have been explored, such as a single-pot method. This approach utilizes diethyl carbonate and 2-methoxyethyl carbazate, catalyzed by sodium ethoxide, followed by in-situ oxidation. While this method reduces the number of handling and isolation steps, it has been reported to result in significantly lower yields, in the range of 12-18%, primarily due to competing side reactions like ester hydrolysis.

Optimization of Reaction Conditions for Enhanced Yields of this compound

Optimizing reaction parameters is crucial for maximizing the yield and purity of DMEAD. Key factors include temperature, solvent, and the choice of reagents.

For the two-step linear synthesis, temperature control is critical. The initial formation of di-2-methoxyethyl hydrazinedicarboxylate is an exothermic reaction and is typically conducted at low temperatures, between 0 and 5°C, to manage the reaction rate and prevent the formation of oligomeric side products. The subsequent oxidation step is also performed at reduced temperatures, for instance, at -10°C when using hydrogen peroxide and catalytic hydrobromic acid, to minimize the decomposition of the peroxide.

The choice of solvent impacts both the reaction and the product isolation. Anhydrous THF is effective for the initial reaction, while dichloromethane (B109758) is often used for the oxidation step. Recrystallization of the final product from a mixture of toluene (B28343) and hexane (B92381) has been shown to produce DMEAD as light-yellow crystals with a high yield of 80.6%. google.comguidechem.com The use of sodium carbonate as a base is also a common practice in the first step to neutralize the hydrochloric acid formed during the reaction. oup.comgoogle.com

Table 1: Reported Yields for DMEAD Synthesis

| Synthesis Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydrazinedicarboxylate Formation | 2-methoxyethyl chloroformate, hydrazine hydrate | Anhydrous THF, 0–5°C | 85–90% | |

| Hydrazinedicarboxylate Formation | 2-methoxyethyl chloroformate, hydrazine hydrate, sodium carbonate | Ethanol/Water, <20°C | 72% | oup.com |

| Oxidation to DMEAD | Di-2-methoxyethyl hydrazinedicarboxylate, H₂O₂, HBr (cat.) | Dichloromethane, -10°C | 65% |

Practical Synthesis Considerations for Research-Scale Production of this compound

For research-scale production, the two-step linear synthesis is highly practical. A significant advantage of DMEAD is the simplified purification process. The intermediate, di-2-methoxyethyl hydrazinedicarboxylate, and its corresponding byproduct after the Mitsunobu reaction are highly soluble in water. oup.comresearchgate.net This property allows for their efficient removal from the reaction mixture by simple aqueous extraction, which is a considerable improvement over the non-polar byproducts of DEAD and DIAD that necessitate column chromatography for removal. oup.com

During the synthesis, the di-2-methoxyethyl hydrazinedicarboxylate intermediate conveniently precipitates from the reaction mixture and can be easily collected by filtration. After the oxidation step, DMEAD is typically isolated by crystallization. Cooling the reaction mixture can maximize the recovery of the crystalline product. For instance, recrystallization from a toluene/hexane solvent system is an effective method for obtaining high-purity DMEAD. google.com While laboratory-scale synthesis may involve concentrating solutions to dryness, this can be challenging for larger-scale commercial production, making procedures that rely on precipitation and filtration more industrially viable. google.com

Advanced Analytical Techniques for Structural Confirmation and Purity Assessment of this compound

A suite of advanced analytical techniques is employed to confirm the structure and assess the purity of synthesized DMEAD. Standard spectroscopic methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry, which are used to verify the molecular structure of DMEAD and its derivatives.

Purity is often quantified using High-Performance Liquid Chromatography (HPLC), with reports indicating purities greater than 99% can be achieved. Thermal properties are characterized using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measurements establish the melting point and the exothermic decomposition temperature. The melting point for DMEAD is consistently reported in the range of 40–41°C. Its decomposition temperature has been noted at 210°C, which provides critical information for handling and storage. oup.com

Table 2: Physicochemical and Spectroscopic Data for DMEAD

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₄N₂O₆ | biosynth.com |

| Molecular Weight | 234.21 g/mol | |

| Appearance | Light-yellow prisms/crystals | tcichemicals.com |

| Melting Point | 40–41°C | |

| Melting Point | 39.9–40.4°C | guidechem.com |

| Decomposition Temperature (DSC) | 210°C | oup.com |

| Purity (HPLC) | >99% |

Solid-State and Solution-Phase Conformational Studies of this compound

While specific X-ray crystal structure and detailed conformational analysis studies for this compound itself are not widely published, valuable insights can be drawn from studies on analogous azodicarboxylate esters, such as di-t-butylazodicarboxylate (DTBAD). researchgate.net X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms within a crystalline solid by analyzing the diffraction pattern of X-ray beams. libretexts.orgcaltech.edu

The X-ray crystal structure analysis of trans-di-t-butyl azodicarboxylate revealed a key conformational feature: the molecule adopts a non-planar structure. researchgate.net Specifically, the torsion angle between the azo (N=N) double bond and the carbonyl (C=O) double bonds is approximately 84.0°, indicating a nearly orthogonal relationship. researchgate.net This finding suggests an almost complete lack of classical π-conjugation between the adjacent N=N and C=O π-systems in the solid state. researchgate.net

Furthermore, theoretical calculations using Density Functional Theory (DFT) on DTBAD support these solid-state findings and provide insight into its solution-phase conformation. researchgate.net The geometry optimization calculations predicted a global minimum energy structure where the N–C(O) torsion angle is 107.7°, reinforcing the preference for a near-orthogonal, non-conjugated conformation. researchgate.net These computational models suggest that such a conformation is energetically favorable. Given the structural similarities, it is reasonable to infer that DMEAD likely adopts a similar non-planar and non-conjugated conformation in both the solid state and in solution. This electronic isolation of the N=N double bond may be an important factor in the reactivity of azodicarboxylates in synthetic applications. researchgate.net

Reaction Mechanisms and Kinetics of Di 2 Methoxyethyl Azodicarboxylate Mediated Processes

Mechanistic Pathways of the Mitsunobu Reaction Catalyzed by Di-2-methoxyethyl Azodicarboxylate

The initial and critical step in the Mitsunobu reaction involving DMEAD is the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), on the electrophilic nitrogen atom of the DMEAD molecule. wikipedia.orggalchimia.com This rapid reaction forms a highly reactive, zwitterionic intermediate known as a phosphonium (B103445) betaine (B1666868). chemeurope.comnih.gov

The reactivity of this betaine is central to the subsequent steps of the reaction. Its primary role is to act as a Brønsted base, deprotonating the acidic pronucleophile (e.g., a carboxylic acid) to generate a carboxylate anion and a protonated phosphonium species. chemeurope.comnih.gov The basicity of the betaine is a crucial factor; for instance, if the nucleophile is not sufficiently acidic (pKa > 13), the reaction may not proceed efficiently. wikipedia.org While specific studies on the basicity of the DMEAD-derived betaine are not prevalent, its successful application in various syntheses suggests it is comparable to the betaines formed from the more common reagents diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD). nih.gov

The order of addition of reagents can influence the reaction pathway. Pre-forming the betaine by mixing triphenylphosphine and DMEAD before adding the alcohol and the acidic nucleophile can be advantageous in certain cases. chemeurope.com The reaction of the betaine with the alcohol leads to the formation of an alkoxyphosphonium salt, which is the key intermediate for the subsequent nucleophilic attack. galchimia.com

A significant aspect of using DMEAD is the nature of its corresponding reduced product, di-2-methoxyethyl hydrazinedicarboxylate. toyobo-mc.jp In the course of the reaction, as DMEAD is reduced, it is converted into this hydrazine (B178648) adduct. rsc.orgtcichemicals.com The primary role of this adduct in the standard stoichiometric Mitsunobu reaction is that of a byproduct. rsc.orgtcichemicals.com

However, the physicochemical properties of the di-2-methoxyethyl hydrazinedicarboxylate adduct are what set DMEAD apart from traditional reagents like DEAD and DIAD. Due to the presence of the 2-methoxyethyl chains, this hydrazine byproduct exhibits high water solubility (0.55 g/mL). toyobo-mc.jp This property greatly simplifies the purification process, as the adduct can be efficiently removed from the reaction mixture by a simple aqueous extraction. toyobo-mc.jp This is a considerable advantage over the hydrazine byproducts of DEAD and DIAD, which are often less polar and require chromatographic separation from the desired product. toyobo-mc.jp

In the context of catalytic Mitsunobu reactions, the hydrazine adduct can theoretically be re-oxidized back to the active azodicarboxylate, allowing for the use of catalytic amounts of the azo reagent. rsc.orgscispace.com However, in a standard stoichiometric reaction, the di-2-methoxyethyl hydrazinedicarboxylate is a terminal product of the DMEAD reagent.

A hallmark of the Mitsunobu reaction is its ability to proceed with a high degree of stereospecificity, resulting in the inversion of the stereochemical configuration at the alcohol's chiral center. wikipedia.orgchemeurope.comnih.gov This occurs via an Sₙ2-type mechanism where the deprotonated nucleophile attacks the activated alcohol carbon from the backside, displacing the activated hydroxyl group (now a good leaving group in the form of an oxyphosphonium salt). wikipedia.orgnih.gov

The use of DMEAD in the Mitsunobu reaction maintains this critical stereochemical outcome. While extensive quantitative studies on the enantiomeric excess achieved with DMEAD are not widely reported, its application in the total synthesis of complex natural products, where stereocontrol is paramount, underscores its efficacy in promoting stereochemical inversion. nih.gov For instance, in a key step in the synthesis of a complex molecule, DMEAD was used to achieve a desired transformation in a 77% yield, which implicitly relies on the expected stereochemical course of the reaction. nih.gov The general principle is that the reaction is stereospecific, with the stereochemistry of the product being dictated by the stereochemistry of the starting alcohol. nih.gov

Kinetic Studies of this compound Reactions

For the general Mitsunobu reaction, the formation of the initial phosphonium betaine and its subsequent protonation of the carboxylic acid are typically very fast steps. chemeurope.com The rate-determining step is often considered to be the attack of the carboxylate anion on the alkoxyphosphonium intermediate. chemeurope.com The rate of this step is dependent on the basicity of the carboxylate and the solvation of the species involved. chemeurope.com

Kinetic analyses of catalytic Mitsunobu reactions using other azodicarboxylates have been performed. For example, studies on catalytic systems with various ethyl 2-arylazocarboxylates have shown that the electronic properties of the azocarboxylate influence the reaction rate. rsc.org It is reasonable to assume that the reaction kinetics of DMEAD would follow similar general principles, with the electrophilicity of the nitrogen atoms playing a key role. However, without specific experimental data for DMEAD, a quantitative comparison to other azodicarboxylates remains speculative.

Computational Chemistry and Theoretical Investigations of this compound Reactivity

As with kinetic studies, specific computational and theoretical investigations into the reactivity of this compound are scarce in the published literature. Nevertheless, computational methods, particularly density functional theory (DFT), have been applied to the general Mitsunobu reaction to elucidate its complex mechanistic landscape. researchgate.net

Quantum chemical calculations for the general Mitsunobu reaction have explored the electronic structures and relative energies of the various intermediates and transition states. researchgate.net These studies have investigated the energetics of the formation of the phosphonium betaine, its rearrangement, and the subsequent steps leading to the final product. researchgate.net

DFT studies have suggested that the reaction hypersurface is more complex than initially thought, with the potential for both inversion and retention of stereochemistry depending on the specific pathway followed. researchgate.net The calculations indicate that intermediates such as dialkoxyphosphoranes and acyloxyalkoxyphosphoranes are stable species on the reaction coordinate. researchgate.net The relative energies of these intermediates and the barriers for their interconversion and decomposition are influenced by the nature of the reactants and the reaction conditions. researchgate.net

While these computational studies provide a valuable framework for understanding the Mitsunobu reaction, they have not been specifically applied to this compound. Such calculations for DMEAD would be valuable to precisely map its reaction energetics and to understand if the 2-methoxyethyl groups have any subtle electronic effects on the reactivity of the azodicarboxylate core, beyond their role in solubilizing the hydrazine byproduct.

The primary application of this compound (DMEAD) is as a reagent in the Mitsunobu reaction, a versatile method for the stereospecific conversion of alcohols to a variety of other functional groups. nottingham.ac.uk The reaction mechanism, in which DMEAD plays a crucial role, proceeds through a series of well-defined intermediates.

The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on the electrophilic nitrogen atom of DMEAD. This initial step leads to the formation of a highly reactive betaine intermediate. This betaine then deprotonates the acidic pronucleophile (e.g., a carboxylic acid), generating a phosphonium salt and the corresponding anion of the nucleophile. The alcohol substrate is subsequently activated by the phosphonium species, forming an alkoxyphosphonium salt, which serves as an excellent leaving group. The final step involves an S_N2 (substitution nucleophilic bimolecular) attack by the deprotonated nucleophile on the activated alcohol, resulting in the desired product with an inversion of stereochemistry at the alcohol's chiral center. nottingham.ac.uk

A key advantage of using DMEAD over traditional azodicarboxylates like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) lies in the properties of its byproduct. The corresponding hydrazine, di-2-methoxyethyl hydrazinedicarboxylate, is highly soluble in water. This facilitates a much simpler purification process, as the byproduct can be easily removed by aqueous extraction, a significant improvement over the chromatographic separation often required for the byproducts of DEAD and DIAD. nottingham.ac.uk

While the general mechanistic pathway is well-established, detailed kinetic studies specifically on DMEAD-mediated reactions are not extensively documented in publicly available literature. However, comparative studies have provided some insights into its reactivity. In many Mitsunobu reactions, DMEAD exhibits reactivity comparable to that of DIAD, leading to good yields of the inverted products. For instance, in the synthesis of certain complex natural products, DMEAD has been used effectively.

It is important to note that the efficiency of DMEAD can be context-dependent. In some cases, such as certain allylation reactions, DMEAD has shown lower conversion rates compared to other azodicarboxylates. This suggests that factors like the nature of the substrate and reaction conditions can influence the kinetics of the reaction. One study on the synthesis of γ-hydroxy esters reported lower efficiency with DMEAD (33% yield) compared to DEAD, highlighting the impact of the reagent choice on the reaction outcome.

Further research into the kinetics of DMEAD-mediated processes, including the determination of rate constants and activation energies for various substrates, would provide a more quantitative understanding of its reactivity and allow for more precise optimization of reaction conditions.

Table 1: Comparison of DMEAD with Traditional Azodicarboxylates in the Mitsunobu Reaction

| Feature | This compound (DMEAD) | Diethyl Azodicarboxylate (DEAD) / Diisopropyl Azodicarboxylate (DIAD) |

| Byproduct | Di-2-methoxyethyl hydrazinedicarboxylate | Diethyl/diisopropyl hydrazinedicarboxylate |

| Byproduct Solubility | High water solubility | Low water solubility |

| Purification Method | Simple aqueous extraction | Often requires chromatography |

| Reactivity | Generally comparable to DIAD, but can be substrate-dependent | Well-established, often high reactivity |

Molecular Dynamics Simulations of this compound in Reaction Environments

As of the latest available information, there are no specific molecular dynamics (MD) simulation studies focused on this compound in reaction environments reported in the scientific literature.

Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. Such simulations could provide invaluable, atom-level insights into the dynamic processes occurring during a DMEAD-mediated reaction. For instance, MD simulations could visualize the formation and lifetime of key intermediates like the betaine and the alkoxyphosphonium salt. They could also shed light on the role of the solvent in stabilizing these intermediates and influencing the reaction pathway.

While computational studies have been performed on the general Mitsunobu reaction mechanism, these have typically focused on simpler azodicarboxylates like DEAD. researchgate.net The insights from these studies, such as the potential for different reaction pathways and the influence of reactant structure on the transition states, provide a foundation for future computational work on DMEAD.

The development of MD simulations for DMEAD would be a significant step forward in understanding its reactivity. By modeling the system at a molecular level, researchers could potentially:

Visualize the conformational changes of DMEAD and the other reactants throughout the reaction.

Analyze the solvent effects on the stability of intermediates and transition states.

Predict the stereochemical outcome of reactions with different substrates.

Gain a deeper understanding of the factors that differentiate the reactivity of DMEAD from other azodicarboxylates.

The absence of such studies represents a knowledge gap and a promising area for future research. The unique structural features of DMEAD, specifically the methoxyethyl groups, may lead to distinct dynamic behaviors in a reaction environment compared to its more commonly studied counterparts. Future molecular dynamics simulations will be instrumental in elucidating these nuances and providing a more complete picture of the chemical processes mediated by this important reagent.

Applications of Di 2 Methoxyethyl Azodicarboxylate in Advanced Organic Synthesis

Di-2-methoxyethyl Azodicarboxylate in Diverse Functional Group Transformations

The Mitsunobu reaction is a cornerstone of organic synthesis, enabling the conversion of alcohols to a wide array of other functional groups. nih.govresearchgate.net DMEAD plays a crucial role in these transformations, acting as a key activator in conjunction with a phosphine (B1218219), typically triphenylphosphine (B44618). The reaction generally proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it a powerful tool for stereoselective synthesis. nih.govorganic-chemistry.orgresearchgate.net

The formation of esters and ethers from alcohols is one of the most common applications of the Mitsunobu reaction, and DMEAD has proven to be an effective reagent for these transformations. toyobo-mc.jp The reaction facilitates the condensation of a primary or secondary alcohol with a carboxylic acid (for esterification) or a phenol (B47542) (for etherification) under mild, neutral conditions. organic-chemistry.orgtcichemicals.com The use of DMEAD maintains the high yields and stereospecificity characteristic of the Mitsunobu reaction while simplifying the work-up process considerably. researchgate.net Experiments have confirmed that DMEAD's reactivity is equivalent to conventional azodicarboxylates across various substrates. toyobo-mc.jp

Table 1: Examples of DMEAD-Mediated Esterification and Etherification

| Alcohol Substrate | Nucleophile | Product | Yield | Reference |

| (S)-2-Octanol | Benzoic Acid | (R)-Octyl-2-benzoate | 96% | |

| General Secondary Alcohols | Carboxylic Acids | Inverted Esters | Good | researchgate.net |

| General Alcohols | Phenols | Alkyl Aryl Ethers | Good | wikipedia.org |

The utility of DMEAD extends to the stereoselective formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. The inherent SN2 character of the Mitsunobu reaction allows for the conversion of chiral alcohols into chiral amines, azides, amides, and thioethers with high fidelity of stereochemical inversion. organic-chemistry.orgresearchgate.netwikipedia.org

For nitrogen functionalization, nucleophiles such as phthalimide, sulfonamides, or hydrazoic acid (often generated in situ from diphenylphosphorylazide, DPPA) can be used. nih.govorganic-chemistry.orgresearchgate.net The reaction of an alcohol with phthalimide, followed by hydrolysis (a Gabriel synthesis variation), provides a route to primary amines. organic-chemistry.org Similarly, the use of sulfonamides in a process known as the Fukuyama-Mitsunobu reaction allows for the synthesis of secondary amines after deprotection. wikipedia.orgdntb.gov.ua

For sulfur functionalization, thiols are effective nucleophiles for the synthesis of thioethers. organic-chemistry.orgtcichemicals.com The reaction proceeds cleanly, converting an alcohol into the corresponding thioether with inversion of configuration. This method is a reliable way to introduce sulfur functionality into complex molecules stereoselectively. organic-chemistry.org

Table 2: Nucleophiles for DMEAD-Mediated Functionalization

| Nucleophile Class | Specific Example | Resulting Functional Group | Reference |

| Nitrogen | Phthalimide | Phthalimidoalkane (precursor to primary amine) | organic-chemistry.org |

| Nitrogen | Sulfonamides (e.g., o-nitrobenzenesulfonamide) | N-Alkylsulfonamide (precursor to secondary amine) | nih.govdntb.gov.ua |

| Nitrogen | Hydrazoic Acid (from DPPA) | Azide (precursor to primary amine) | organic-chemistry.orgresearchgate.net |

| Sulfur | Thiols (R-SH) | Thioether (R-S-R') | organic-chemistry.orgtcichemicals.com |

Intramolecular versions of the Mitsunobu reaction are powerful strategies for the synthesis of cyclic compounds, including large rings (macrocycles) and fused ring systems (annulation). nih.gov By tethering the alcohol and the acidic nucleophile within the same molecule, the DMEAD-mediated condensation can be directed to form a cyclic product. This strategy has been successfully employed for macrolactonization (formation of large cyclic esters) and the synthesis of cyclic ethers and amides. nih.govscribd.com

The formation of bicyclic and tricyclic products has been achieved using intramolecular Mitsunobu reactions as a key ring-forming step. nih.gov For instance, an alcohol can react with a tethered sulfonamide group to form a cyclic sulfonamide. nih.gov This approach is particularly valuable in natural product synthesis, where the construction of complex, polycyclic frameworks is often a major challenge. The reliability and mild conditions of the DMEAD-mediated reaction make it an attractive option for these demanding cyclization steps. scribd.comnih.gov

This compound as a Key Reagent in Complex Molecule Synthesis

The features of DMEAD—mild reaction conditions, high stereoselectivity, and simplified purification—make it an invaluable tool in the multistep synthesis of complex, biologically active molecules.

DMEAD has been specifically cited as a key reagent in high-profile total syntheses. For example, it was employed in the total synthesis of parvistemonine and was crucial for a Mitsunobu step in the synthesis of the kedarcidin (B1177363) chromophore, which proceeded in 73% yield. The broader Mitsunobu reaction, for which DMEAD is a modern alternative, is a frequently used transformation in the synthesis of natural products. It has been a key step in the synthesis of alkaloids, polyketides, and amino acids, where the stereospecific introduction of a functional group is critical. nih.govresearchgate.net For example, a Mitsunobu reaction was used to form a cyclic ether ring during the synthesis of (-)-aglacin E. nih.gov

The defining characteristic of the Mitsunobu reaction is its ability to proceed with a complete inversion of configuration at a chiral secondary alcohol center. nih.govresearchgate.net This stereospecificity is a powerful asset for controlling the three-dimensional architecture of a molecule. Chemists can use a DMEAD-mediated reaction to invert a specific stereocenter, a common requirement when building molecules with multiple, contiguous chiral centers. thieme-connect.denih.gov

This strategy allows for the use of a single, readily available chiral starting material to access diastereomers that might otherwise be difficult to synthesize. By strategically placing a Mitsunobu inversion at a specific point in a synthetic sequence, a desired stereochemical outcome can be achieved with high precision. This method has been used to construct 1,5-dimethyl branched arrays and other complex stereochemical arrangements found in polyisoprenoid natural products. thieme-connect.de

This compound in the Preparation of Pharmacologically Relevant Compounds and Fine Chemicals

This compound (DMEAD) has emerged as a valuable reagent in advanced organic synthesis, primarily as a component in the Mitsunobu reaction. wikipedia.orgnih.gov This reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and azides, with a characteristic inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The principal advantage of DMEAD over traditional reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) lies in the simplified purification process it enables. toyobo-mc.jp The corresponding byproduct, di-2-methoxyethyl hydrazinedicarboxylate, is highly soluble in water, allowing for its efficient removal from the reaction mixture by simple aqueous extraction rather than requiring extensive column chromatography. toyobo-mc.jpthieme-connect.com This feature makes DMEAD particularly suitable for the synthesis of fine chemicals and complex, high-value molecules where product purity and process efficiency are paramount.

The Mitsunobu reaction itself is a cornerstone in the synthesis of pharmaceuticals and biologically active natural products. nih.gov It facilitates crucial bond-forming steps under mild, neutral conditions, preserving sensitive functional groups elsewhere in the molecule. atlanchimpharma.com DMEAD's role as a "separation-friendly" reagent enhances the practicality of these syntheses, contributing to more cost-effective and environmentally considerate processes. toyobo-mc.jp

The construction of complex molecular scaffolds is fundamental to drug discovery and development. These scaffolds form the core structures of biologically active molecules. The application of DMEAD in a Mitsunobu reaction has been documented in the synthesis of pharmacologically significant compounds.

A notable application is in the synthesis of gangliosides and their analogs. researchgate.net Gangliosides are complex glycosphingolipids that play critical roles in cell recognition, signaling, and are associated with various neurological conditions and cancers. nih.govnih.gov Their chemical synthesis is a challenging endeavor. In this context, the use of DMEAD was reported to facilitate the separation of the desired product from the reaction byproducts, a crucial advantage when dealing with such intricate molecules. researchgate.net

In a review of the Mitsunobu reaction's role in synthesizing natural products, a specific step utilized DMEAD. In the course of a multi-step synthesis, an intermediate compound underwent alkaline hydrolysis and was subsequently treated with DMEAD and triphenylphosphine (PPh₃) to yield the final product in a 77% yield. nih.gov This demonstrates the utility of DMEAD in late-stage functionalization during the total synthesis of complex natural product precursors.

The following table summarizes representative applications of DMEAD in the synthesis of precursors for fine chemicals and bioactive compounds.

| Application Area | Reaction Type | Substrate/Precursor | Reagents | Product | Reported Yield | Reference(s) |

| Natural Product Synthesis | Mitsunobu Reaction | Complex polycyclic intermediate | DMEAD, PPh₃ | Final Product of the sequence | 77% | nih.gov |

| Bioactive Scaffold Synthesis | Mitsunobu Reaction | Precursors to Ganglioside Analogs | DMEAD, PPh₃ | Ganglioside Analog | Facilitated separation mentioned | researchgate.net |

| Fine Chemical Synthesis | Mitsunobu Esterification | Secondary Alcohol | DMEAD, PPh₃, Benzoic Acid | Inverted Benzoate (B1203000) Ester | Not specified | thieme-connect.com |

This table is interactive. Click on the headers to sort the data.

Ligands are essential components in coordination chemistry, catalysis, and the development of targeted therapeutics. The synthesis of these molecules often requires precise methods for forming carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds to connect different molecular fragments. The Mitsunobu reaction is a well-established method for creating such linkages stereoselectively. wikipedia.orgorganic-chemistry.org

The reaction's ability to couple alcohols with a variety of nucleophiles, including phenols and nitrogen-containing heterocycles, makes it a theoretically powerful tool for constructing complex ligands. By employing DMEAD, chemists can leverage the benefits of the Mitsunobu reaction while simplifying the purification of the final ligand, which is often a critical step in ensuring its suitability for sensitive applications like metal complexation or biological assays.

Despite its clear potential for these applications, specific examples of this compound being used for the primary purpose of ligand synthesis and modification are not prominently featured in a review of the current scientific literature. While the underlying chemistry is highly relevant, the focus of published research on DMEAD has been more on its role as a separation-friendly alternative to DEAD and DIAD in the synthesis of natural products and other complex organic molecules rather than specifically for ligand construction.

Innovations in Reaction Work Up and Purification Enabled by Di 2 Methoxyethyl Azodicarboxylate

Design Principles for Separation-Friendly Mitsunobu Reagents

The primary obstacle in a conventional Mitsunobu reaction work-up is the similar polarity and solubility of the desired product and the reaction byproducts, particularly the reduced azodicarboxylate. toyobo-mc.jp Traditional reagents like Diethyl azodicarboxylate (DEAD) and Diisopropyl azodicarboxylate (DIAD) generate hydrazinedicarboxylate byproducts that are often soluble in the organic solvents used for extraction and require chromatographic separation. toyobo-mc.jpwikipedia.org

To circumvent this, the design of new "separation-friendly" Mitsunobu reagents has focused on modulating the physical properties of the corresponding hydrazine (B178648) byproduct to simplify its removal. The core principle is to introduce functionalities into the azodicarboxylate structure that, upon reduction, render the resulting hydrazine derivative readily separable from the product mixture. Strategies have included the use of polymer-bound reagents, fluorous tags, and the incorporation of groups that facilitate precipitation or enhance solubility in a specific phase. nih.govresearchgate.net

Di-2-methoxyethyl azodicarboxylate (DMEAD) exemplifies a design strategy focused on drastically increasing the hydrophilicity of the hydrazine byproduct. researchgate.net The inclusion of the 2-methoxyethyl ether moieties ensures that after the reaction, the resulting Di-2-methoxyethyl hydrazinedicarboxylate possesses high water solubility, allowing for its complete removal through a simple aqueous wash. toyobo-mc.jpresearchgate.net

Enhanced Solubility Properties of Di-2-methoxyethyl Hydrazinedicarboxylate Byproduct

The key innovation of DMEAD lies in the physicochemical properties of its reduced form, Di-2-methoxyethyl hydrazinedicarboxylate. This byproduct exhibits exceptionally high solubility in water. toyobo-mc.jp This high affinity for the aqueous phase is the cornerstone of the simplified work-up protocols associated with DMEAD.

The practical advantage of DMEAD becomes evident when the solubility of its byproduct is compared with those derived from commonly used azodicarboxylates like DEAD and DIAD. The Di-2-methoxyethyl hydrazinedicarboxylate is highly water-soluble, with a reported solubility of 0.55 g/mL. toyobo-mc.jp In contrast, the byproducts of DEAD and DIAD have considerably lower water solubility, leading to their persistence in the organic phase during work-up and necessitating chromatographic purification.

A comparison of the polarity of these byproducts can be illustrated by their Thin-Layer Chromatography (TLC) retention factors (Rf). A lower Rf value on a silica (B1680970) gel plate indicates higher polarity. The hydrazinedicarboxylate derived from DMEAD shows a significantly lower Rf value compared to those from DIAD and DEAD, highlighting its much higher polarity and, consequently, its preference for a polar solvent like water. toyobo-mc.jp

Table 1: Comparative Properties of Hydrazinedicarboxylate Byproducts

| Azodicarboxylate Reagent | Hydrazinedicarboxylate Byproduct | Water Solubility | TLC Rf Value* |

|---|---|---|---|

| DMEAD | Di-2-methoxyethyl hydrazinedicarboxylate | 0.55 g/mL toyobo-mc.jp | 0.08 toyobo-mc.jp |

| DIAD | Diisopropyl hydrazinedicarboxylate | Low | 0.65 toyobo-mc.jp |

| DEAD | Diethyl hydrazinedicarboxylate | Low | 0.44 toyobo-mc.jp |

*Eluent: Ethyl acetate/Hexane (B92381) = 1/1

Development of Chromatography-Free Product Isolation Methodologies with this compound

The unique properties of the DMEAD byproduct have enabled the development of highly efficient, chromatography-free purification protocols. researchgate.net These methods leverage the differential solubility of the product and the byproducts to achieve separation without resorting to silica gel column chromatography, a significant bottleneck in traditional Mitsunobu reactions.

The most straightforward application of DMEAD's design is the use of aqueous extraction to purify the reaction mixture. Because the Di-2-methoxyethyl hydrazinedicarboxylate is highly hydrophilic, it can be completely separated from the desired product by washing the reaction mixture with neutral water. toyobo-mc.jpresearchgate.net This simple liquid-liquid extraction is sufficient to remove the hydrazine byproduct, leaving the desired product and the other major byproduct, triphenylphosphine (B44618) oxide, in the organic layer.

While aqueous extraction effectively removes the hydrazine byproduct, the triphenylphosphine oxide often remains. However, its removal is typically more manageable. Depending on the properties of the final product, the triphenylphosphine oxide can often be removed by crystallization or precipitation from a suitable solvent system. The combination of an initial aqueous wash to remove the polar hydrazine, followed by crystallization to remove the less polar phosphine (B1218219) oxide, constitutes a powerful, entirely non-chromatographic purification strategy. This two-pronged approach allows for the isolation of highly pure products in many cases, bypassing the need for chromatography altogether.

Economic and Environmental Advantages of this compound in Industrial Processes

The adoption of DMEAD in industrial-scale synthesis offers considerable economic and environmental benefits. The elimination of column chromatography leads to a drastic reduction in solvent consumption, which is a major contributor to both the cost and environmental footprint of chemical manufacturing. Less solvent usage translates to lower purchasing costs, reduced disposal costs, and a smaller volume of volatile organic compounds (VOCs) being handled.

Reduction of Solvent Consumption and Waste Generation

A primary advantage of employing this compound is the substantial reduction in solvent consumption and subsequent waste generation. This is a direct consequence of the unique physical properties of its reduced byproduct, di-2-methoxyethyl hydrazinedicarboxylate. Unlike the byproducts of DEAD and DIAD which require multi-step purification processes often involving column chromatography with large amounts of organic solvents, the byproduct from DMEAD can be efficiently removed through a simple aqueous extraction. toyobo-mc.jpoup.com

Table 1: Solubility of Di-2-methoxyethyl Hydrazinedicarboxylate

| Solvent | Solubility (g/mL) |

|---|---|

| Water | 0.55 |

| Chloroform | 0.25 |

| Ethyl Acetate | 0.1 |

| Ether | <0.01 |

| Toluene (B28343) | <0.01 |

Data sourced from Chemistry Letters, 2007, 36, 566. oup.com

Streamlined Downstream Processing for High-Purity Products

The use of DMEAD directly translates to a more streamlined downstream processing workflow, enabling the efficient isolation of high-purity products. The conventional Mitsunobu work-up is often complicated by the separation of the desired product from both triphenylphosphine oxide and the hydrazinedicarboxylate byproduct. toyobo-mc.jp While triphenylphosphine oxide can often be crystallized from non-polar solvents, the separation of the hydrazinedicarboxylate from DEAD or DIAD is notoriously difficult and frequently necessitates meticulous column chromatography. oup.com

DMEAD fundamentally simplifies this procedure. After the reaction is complete, a typical work-up involves concentrating the reaction mixture, dissolving it in a non-polar solvent like toluene or ether, and then washing with water. oup.com This aqueous wash effectively removes the highly water-soluble di-2-methoxyethyl hydrazinedicarboxylate. toyobo-mc.jpresearchgate.net The other major byproduct, triphenylphosphine oxide, can then be removed by crystallization, often by filtration after concentration of the organic layer. researchgate.net This simplified extraction and filtration sequence eliminates the most challenging separation step, leading to a much faster and less labor-intensive purification process.

Research comparing DMEAD with DIAD in various Mitsunobu reactions has shown that the isolated yields of the desired products are very similar, confirming that the reactivity of DMEAD is comparable to traditional reagents. oup.com The significant advantage, therefore, lies not in improved reactivity, but in the simplified isolation that consistently delivers products of high purity without the need for chromatographic separation of the hydrazine byproduct. researchgate.net For example, the conversion of (S)-2-octanol to its benzoate (B1203000) ester using DMEAD demonstrated the ease of isolation; after the reaction, the mixture was simply dissolved in toluene and washed with water to remove the hydrazine byproduct, leading to straightforward isolation of the final product. oup.com

Table 2: Comparison of Isolated Yields for Mitsunobu Reactions using DMEAD and DIAD

| Alcohol | Nucleophile | Yield with DMEAD (%) | Yield with DIAD (%) |

|---|---|---|---|

| (R,R)-2,4-Pentanediol | Benzoic Acid | 85 | 88 |

| (R,R)-2,4-Pentanediol | Phenol (B47542) | 84 | 85 |

| (R,R)-2,4-Pentanediol | Phthalimide | 89 | 91 |

Data sourced from Chemistry Letters, 2007, 36, 566. oup.com

Emerging Research Frontiers and Future Prospects of Di 2 Methoxyethyl Azodicarboxylate

Development of Catalytic and Recyclable Systems Utilizing Di-2-methoxyethyl Azodicarboxylate

A significant frontier in the application of this compound (DMEAD) lies in the development of catalytic and recyclable systems. While DMEAD itself is primarily known for simplifying product purification due to the water-solubility of its hydrazine (B178648) byproduct, current research has not extensively focused on its direct catalytic regeneration and reuse. toyobo-mc.jptoyobo-mc.jp The primary advantage of DMEAD remains the operational simplicity and reduced environmental impact of the work-up process.

However, the broader field of Mitsunobu chemistry is actively pursuing catalytic and recyclable strategies, which provides a roadmap for the future development of DMEAD-based systems. Research has demonstrated the potential of using recyclable phosphine (B1218219) reagents, such as those bound to a polymer support, which can be recovered by filtration and regenerated. tcichemicals.com Another approach involves the development of redox-neutral organocatalytic Mitsunobu reactions, where phosphine oxides, the byproducts of the reaction, are used as precursors for the active coupling reagent. nih.gov

The future of DMEAD in this context could involve its integration with these recyclable phosphine systems. A hypothetical catalytic cycle could involve the standard Mitsunobu reaction with DMEAD and a recyclable phosphine, followed by a simple aqueous extraction to remove the di-2-methoxyethyl hydrazinedicarboxylate. The recovered phosphine oxide could then be catalytically reduced back to the active phosphine, ready for another cycle. The development of such a system would further enhance the green credentials of the Mitsunobu reaction by minimizing waste from both the azodicarboxylate and the phosphine components.

Investigation of this compound in Novel Reaction Manifolds Beyond Mitsunobu Chemistry

While the Mitsunobu reaction remains the primary application of this compound (DMEAD), its inherent reactivity as an electrophilic azo compound opens doors to a variety of other chemical transformations. The exploration of DMEAD in novel reaction manifolds is a key area for future research.

Potential in Polymerization Reactions

The use of azodicarboxylates as initiators or monomers in polymerization reactions is an area of growing interest. While specific studies on DMEAD in polymerization are not yet prevalent, the reactivity of the azo group suggests its potential in this field. Azodicarboxylates can, in principle, participate in polymerization reactions in several ways. For instance, they could act as co-monomers in radical polymerizations or be incorporated into polymer backbones through other addition reactions. The methoxyethyl groups of DMEAD could impart unique solubility and thermal properties to the resulting polymers.

Exploitation of Thermal and Photochemical Properties in Synthesis

The thermal and photochemical properties of azodicarboxylates can be harnessed for synthetic applications beyond the Mitsunobu reaction.

Thermal Properties: DMEAD, like other azodicarboxylates, exhibits thermal decomposition at elevated temperatures. toyobo-mc.jp This decomposition can generate radical species that could initiate other chemical reactions. While currently viewed as a hazard, controlled thermolysis of DMEAD in the presence of suitable substrates could be a novel method for generating specific reactive intermediates.

| Property | Value |

| Melting Point | 40-41°C |

| Decomposition Temperature | 210°C (927 J/g by DSC) |

| Table 1: Thermal Properties of this compound. toyobo-mc.jp |

Photochemical Properties: The photochemical reactivity of azodicarboxylates has been documented, with studies showing their ability to participate in reactions upon exposure to light. rsc.org For instance, diethyl azodicarboxylate has been shown to undergo photochemical reactions with ethers and alcohols. This suggests that DMEAD could also be a valuable reagent in photochemical synthesis. The absorption of UV light can excite the azo chromophore, leading to reactions such as [2+2] cycloadditions or hydrogen abstraction. The specific photochemical behavior of DMEAD, influenced by its methoxyethyl groups, warrants further investigation for the development of novel light-mediated synthetic methodologies.

Mechanistic Refinement through Advanced Spectroscopic and In Situ Monitoring Techniques

A deeper understanding of the reaction mechanisms involving this compound (DMEAD) is crucial for optimizing existing protocols and developing new applications. Advanced spectroscopic and in-situ monitoring techniques offer powerful tools for these mechanistic investigations.

While the general mechanism of the Mitsunobu reaction is well-established, wikipedia.orgnih.gov specific details regarding the intermediates and transition states in DMEAD-mediated reactions can be further elucidated. 31P Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable tool for studying the phosphine-based intermediates in the Mitsunobu reaction. rsc.org Real-time monitoring of a Mitsunobu reaction using DMEAD with in-situ 31P NMR could provide valuable data on the rates of formation and consumption of the key phosphorus-containing species.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into the energetics of different reaction pathways and the structures of transient intermediates. nih.gov Such studies could be applied to DMEAD to understand how its unique structure influences the reaction mechanism compared to other azodicarboxylates.

Applications of this compound in Continuous Flow Chemistry

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process automation. The integration of this compound (DMEAD) into continuous flow systems is a promising area for future development.

The Mitsunobu reaction has already been successfully adapted to continuous flow conditions, demonstrating the feasibility of this approach. auburn.edu The use of DMEAD in a flow setup would be particularly advantageous. The water-soluble nature of the di-2-methoxyethyl hydrazinedicarboxylate byproduct would allow for in-line aqueous extraction, leading to a continuous stream of purified product. This would represent a significant step towards a fully continuous and automated synthesis process.

A potential continuous flow setup for a Mitsunobu reaction using DMEAD could involve the following steps:

Pumping streams of the alcohol, nucleophile, phosphine, and DMEAD into a microreactor for the reaction to occur.

Passing the output stream through a liquid-liquid separator where an aqueous phase is introduced to extract the hydrazinedicarboxylate byproduct.

Collecting the purified organic phase containing the desired product.

This approach would not only enhance the efficiency and safety of the reaction but also facilitate easier scale-up for industrial applications.

Integration of this compound in Automated Synthesis Platforms and Robotics

The increasing automation of chemical synthesis is revolutionizing drug discovery and materials science. nih.govnews-medical.netresearchgate.net The integration of this compound (DMEAD) into these automated platforms presents a significant opportunity to accelerate research and development.

Automated synthesis platforms often rely on robust and reliable reactions that are easily purified. The clean nature of the Mitsunobu reaction, coupled with the simplified purification offered by DMEAD, makes it an ideal candidate for automation. An automated system could be programmed to perform a series of Mitsunobu reactions in parallel, using a library of different alcohols and nucleophiles with DMEAD as the reagent. The automated work-up, involving a simple aqueous wash, would further streamline the process.

Q & A

Q. What is the role of DMEAD in the Mitsunobu reaction, and how does it compare to DEAD or DIAD?

DMEAD is a dialkyl azodicarboxylate reagent used to mediate redox reactions in the Mitsunobu reaction, enabling stereospecific substitutions (e.g., alcohol to ether or ester). Unlike diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), DMEAD’s 2-methoxyethyl groups enhance polarity, simplifying purification via crystallization instead of chromatography. For example, in γ-hydroxy ester synthesis, DMEAD achieved comparable yields to DEAD but required fewer purification steps . However, yields may vary depending on steric and electronic substrate effects (e.g., 33% yield in certain cases vs. higher yields with DEAD) .

Q. What spectroscopic methods are critical for characterizing hydrazine derivatives synthesized using DMEAD?

Key techniques include:

- ¹H/¹³C NMR : Identify isopropyl methine/methyl groups (δ = 1.15–1.40 ppm) and hydrazone NH protons (δ = 8.51 ppm) .

- IR spectroscopy : Detect carbonyl stretches (~1700–1750 cm⁻¹) and N–H/N–N bonds .

- X-ray crystallography : Confirm stereochemistry and molecular packing, as demonstrated for triisopropyl hydrazine-1,1,2-tricarboxylate derivatives .

Q. What are the standard synthetic protocols for preparing DMEAD-derived hydrazine derivatives?

A typical procedure involves:

- Refluxing DMEAD with 2-bromo-1-aryl-1-ethanone and isoquinoline in CH₃CN for 3 hours .

- Solvent removal, aqueous workup (DCM extraction), and drying with Na₂SO₄ .

- Crystallization from ethanol/ether to isolate products (e.g., 87% purity, melting point 122–124°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized when DMEAD yields vary across substrates?

- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) improve solubility of DMEAD and intermediates .

- Catalyst loading : Isoquinoline (10–20 mol%) is critical for accelerating hydrazone formation; lower loadings (<5 mol%) lead to incomplete reactions .

- Temperature : Reflux conditions (e.g., 80°C) reduce reaction times from 24 hours to 3 hours vs. room temperature .

- Substrate scope : Electron-deficient aryl ketones (e.g., 4-methoxyphenyl) enhance reactivity, while bulky groups (e.g., biphenyl) may require extended reaction times .

Q. What safety precautions are essential for handling DMEAD in high-temperature reactions?

- Thermal stability : Differential scanning calorimetry (DSC) shows DMEAD decomposes exothermically at 210–250°C. Avoid heating above 200°C and use controlled heating mantles .

- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

- Workup : Quench excess DMEAD with acidic aqueous solutions (e.g., 1M HCl) to neutralize reactive intermediates .

Q. How can mechanistic contradictions in DMEAD-mediated reactions be resolved?

- Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps (e.g., hydrazone formation vs. cyclization) .

- Isotopic labeling : Use ¹⁵N-labeled DMEAD to trace nitrogen transfer pathways in Mitsunobu-like reactions .

- Computational modeling : Density functional theory (DFT) can clarify transition states, such as the role of isoquinoline in stabilizing intermediates .

Q. Why do some substrates show divergent regioselectivity with DMEAD vs. other azodicarboxylates?

Steric and electronic factors dominate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.